molecular formula C5H11Br B047287 3-Bromopentane CAS No. 1809-10-5

3-Bromopentane

Cat. No. B047287
CAS RN: 1809-10-5
M. Wt: 151.04 g/mol
InChI Key: VTOQFOCYBTVOJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Bromopentane can be synthesized from tri-1-ethylpropyl phosphite and hydrogen bromide, undergoing solvolysis in aqueous ethanol conditions. This process has shown that carbonium ion intermediates are formed, leading to the rearrangement and formation of 2-bromopentane as a byproduct under specific conditions (Hudson & Ragoonanan, 1970).

Molecular Structure Analysis

Molecular structure analysis through dielectric relaxation studies has demonstrated the miscibility of 3-bromopentane with other organic compounds like 3-methylpentane, revealing insights into its dynamic behavior in mixtures and the impact of molecular polarity and volume on its properties (Huang, Shahriari, & Richert, 2005).

Chemical Reactions and Properties

Chemical reactions involving 3-bromopentane, such as its gas-phase dehydrobromination, follow a homogeneous first-order reaction, supporting a molecular mechanism rather than a chain mechanism for bromide pyrolysis. These findings provide insight into the reaction kinetics and mechanisms associated with 3-bromopentane (Capon, Maccoll, & Ross, 1967).

Physical Properties Analysis

The physical properties of 3-bromopentane, such as its dielectric relaxation behavior in mixtures with 3-methylpentane, have been thoroughly investigated, highlighting its distinct dynamics and the influence of concentration on its relaxation times. These studies contribute to a deeper understanding of the compound's physical behavior in various conditions (Berberian, 1991).

Chemical Properties Analysis

Analysis of 3-bromopentane's chemical properties includes investigations into its reactivity and the formation of significant products under different conditions. Studies have shown the potential of 3-bromopentane to undergo transformations leading to the production of valuable chemical intermediates and its behavior in solvolysis reactions (Della, Taylor, & Tsanaktsidis, 1990).

Safety And Hazards

3-Bromopentane is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Thermal decomposition can lead to the release of irritating gases and vapors . Containers may explode when heated . Vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back .

properties

IUPAC Name

3-bromopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-3-5(6)4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOQFOCYBTVOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061987
Record name Pentane, 3-bromo-
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Molecular Weight

151.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Bromopentane

CAS RN

1809-10-5
Record name 3-Bromopentane
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Record name Pentane, 3-bromo-
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Record name Pentane, 3-bromo-
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Record name Pentane, 3-bromo-
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Record name 3-bromopentane
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Synthesis routes and methods

Procedure details

A solution of 3-bromopentane was prepared by dissolving 1 mmole in acetonitrile (1 ml). A portion of this solution (0.12 ml, equivalent to 0.12 mmol) was added to a test tube. 2-(Butyloxy)-8-(methyloxy)-9-[2-(3-piperidinyl)ethyl]-9H-purin-6-amine (435 mg, 1.2 mmol) was dissolved in DMF (6.0 ml) and an aliquot (0.5 ml, 0.1 mmol) dispensed to the tube. DIPEA (40 μL, 0.23 mmol) and potassium carbonate (46 mg, 0.3 mmol) added, and heated to 50° C. for 18 hr. An additional aliquot of 3-bromopentane in acetonitrile (80 uL, 0.08 mmol) (total added 0.2 mmol) and DIPEA (40 uL, 0.23 mmol) was added and continued stirring with heat at 50° C. for a further 18 hours. DMSO:MeOH (200 uL) was added, the mixture filtered and purified by Mass Directed AutoPrep (Method A). The solvent was evaporated in vacuo using the Genevac. The residue was redissolved in a solution of 4M HCl/dioxane (0.2 ml) and allowed to stand at room temperature for 4 hours. The solvent was dried under a stream of nitrogen in the Radleys blowdown apparatus. The material was redissolved in methanol (0.5 ml) and applied to an aminopropyl SPE (0.1 g, 3 ml, preconditioned in methanol (1.5 ml)). The product was eluted with additional methanol (1.5 ml). The solvent was removed to give the title compound (6 mg).
Name
Quantity
200 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(Butyloxy)-8-(methyloxy)-9-[2-(3-piperidinyl)ethyl]-9H-purin-6-amine
Quantity
435 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 μL
Type
reactant
Reaction Step Three
Quantity
46 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
80 μL
Type
solvent
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopentane
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Reactant of Route 3
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Reactant of Route 4
3-Bromopentane
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
3-Bromopentane

Citations

For This Compound
616
Citations
S Takahara, O Yamamuro, T Matsuo - The Journal of Physical …, 1995 - ACS Publications
Heat capacities of glassy, liquid, and crystalline 3-bromopentane were measured with an adiabatic calorimeter in the temperature range 7—300 K. From these data, configurational …
Number of citations: 137 pubs.acs.org
W Huang, S Shahriari, R Richert - The Journal of chemical physics, 2005 - pubs.aip.org
… From the slower and more exponential dynamics of the guest molecules [3-bromopentane (3BP)] relative to the host [3-methylpentane (3MP)] we conclude on time averaging over the …
Number of citations: 26 pubs.aip.org
DP Bulkley, TL Kember, JG Berberian - Journal of non-crystalline solids, 2007 - Elsevier
… It is assume that the frequencies of maximum loss of 3-bromopentane in mixtures with the other solvents in this study follow a similar pattern to those of the 3-bromopentane/3-…
Number of citations: 1 www.sciencedirect.com
HR Hudson, D Ragoonanan - Journal of the Chemical Society B …, 1970 - pubs.rsc.org
… We have therefore turned our attention to the solvolysis of 3bromopentane, (a) since the complete … 3-Bromopentane was prepared by the interaction of tri-l-ethylpropyl phosphite with a …
Number of citations: 1 pubs.rsc.org
ML Sherrill, B Otto, LW Pickett - Journal of the American Chemical …, 1929 - ACS Publications
… Lucas and Moyse9b prepared 3-bromopentane and from this … «d 1.4437 and was 78% 3-bromopentane and 22% 2-bromo… the refractiveindex of a mixture of 3- bromopentane and of 2-…
Number of citations: 19 pubs.acs.org
JG Berberian, RH Cole - The Journal of chemical physics, 1986 - pubs.aip.org
… We chose 3-bromopentane for study because the molecule is reasonably simple and symmetrical with the liquid supercooling fairly readily and because the low temperature relaxation …
Number of citations: 78 pubs.aip.org
JG Berberian - Journal of non-crystalline solids, 1991 - Elsevier
… research was undertaken to delineate the time evolution of molecular reorientation of a system of simple polar molecules; the exemplary system chosen for this study is 3-bromopentane …
Number of citations: 9 www.sciencedirect.com
Y Kikukawa, K Seto, D Watanabe… - Angewandte …, 2020 - Wiley Online Library
… of 2-bromopentane and 3-bromopentane being 22:78. In … 3-bromopentane is same as that before the reaction. These results suggest that the high ratio of the obtained 3-bromopentane …
Number of citations: 10 onlinelibrary.wiley.com
FA Scheske, WH Washburn - Analytical Chemistry, 1957 - ACS Publications
2. 0.000 0.408 Material Purity: AIEt2H was 96% pure and a correction was applied. Comments; Triethylaluminum cells are loaded In a dry box. After run, thetriethylaluminum sample is …
Number of citations: 0 pubs.acs.org
H Pines, A Rudin, VN Ipatieff - Journal of the American Chemical …, 1952 - ACS Publications
… The composition of the mixture of 2- and 3-bromopentane obtained from either of these … to decrease the extent of isomerization by hydrogen bromide on 3-bromopentane (Table II). …
Number of citations: 29 pubs.acs.org

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